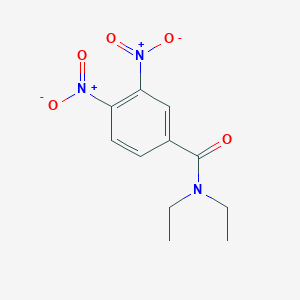
4-(N,N-diethylcarbamoyl)-1,2-dinitrobenzene
Cat. No. B8319938
M. Wt: 267.24 g/mol
InChI Key: XEROUIAYRFDRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04086235
Procedure details


A solution of 17.4 g. (0.075 mol.) of 3,4 dinitrobenzoylchloride in 250 ml. of methylene chloride is treated at 0°-20° C with a solution of 11 g. (0.15 mol.) of diethylamine in 100 ml. of methylene chloride. The solution is kept at 20°-25° C for 2 hrs., the solvent is evaporated and the residue triturated with water. Recrystallization from methanol affords 4-(N,N-diethylcarbamoyl)-1,2-dinitrobenzene.




Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14])[C:7](Cl)=[O:8])([O-:3])=[O:2].[CH2:16]([NH:18][CH2:19][CH3:20])[CH3:17]>C(Cl)Cl>[CH2:16]([N:18]([CH2:19][CH3:20])[C:7]([C:6]1[CH:10]=[CH:11][C:12]([N+:13]([O-:15])=[O:14])=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)=[O:8])[CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.075 mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0.15 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
, the solvent is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue triturated with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from methanol
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
